molecular formula C13H15N3OS B4641664 3-(4-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

3-(4-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No. B4641664
M. Wt: 261.34 g/mol
InChI Key: QWODDMUOWUVHGX-UHFFFAOYSA-N
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Description

The compound is part of a broader class of chemicals that have been studied for various applications, including pharmaceuticals, due to their unique molecular structure and potential biological activities. Thiadiazole derivatives, in particular, are noted for their versatility in chemical reactions and synthesis due to the presence of nitrogen and sulfur atoms in their structure, which often imparts significant biological activity.

Synthesis Analysis

The synthesis of thiadiazole derivatives typically involves cyclization reactions of thiosemicarbazides under various conditions. For instance, compounds similar to the one mentioned have been synthesized from primary amines by introducing various functional groups that enhance the molecule's biological activity. The synthesis often requires specific reagents and conditions to achieve high yields and desired selectivity (Tumosienė et al., 2012).

Molecular Structure Analysis

Molecular structure characterization of thiadiazole derivatives is typically achieved using techniques such as NMR, IR, and X-ray crystallography. These methods provide detailed insights into the compound's molecular geometry, electronic structure, and intermolecular interactions, essential for understanding its reactivity and properties (Heng-Shan Dong et al., 2002).

Chemical Reactions and Properties

Thiadiazole compounds participate in various chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition reactions. These reactions can modify the thiadiazole core or introduce new functional groups, significantly altering the compound's chemical properties and biological activity. The presence of nitrogen and sulfur atoms in the thiadiazole ring makes these compounds excellent ligands for metal ions, which can be exploited in catalysis and material science.

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in different fields. These properties depend on the specific substituents attached to the thiadiazole core and can be tailored by synthetic modifications to meet specific requirements (M. Abbasi et al., 2020).

properties

IUPAC Name

3-(4-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-9-3-5-11(6-4-9)7-8-12(17)14-13-16-15-10(2)18-13/h3-6H,7-8H2,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWODDMUOWUVHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

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